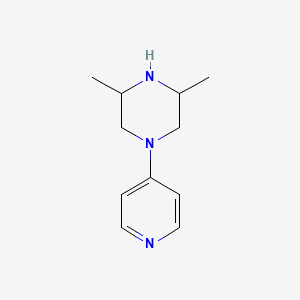
1-Fluorocyclopropanecarboxamidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclopropanecarboxamidine; dihydrochloride is a fluorinated organic compound characterized by its cyclopropane ring and carboxamidine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarboxamidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of 1-fluorocyclopropanecarboxamidine; dihydrochloride may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various fluorinated cyclopropanecarboxamidines and their derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
1-Fluorocyclopropanecarboxamidine; dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-fluorocyclopropanecarboxamidine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound's binding affinity and reactivity, making it a valuable tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
1-Fluorocyclopropanecarboxamidine; dihydrochloride can be compared with other similar compounds, such as:
Cyclopropanecarboxamidine
1-Fluorocyclopropanecarboxylic acid
Dihydrochloride salts of other fluorinated compounds
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of 1-fluorocyclopropanecarboxamidine; dihydrochloride.
Propriétés
Formule moléculaire |
C4H9Cl2FN2 |
|---|---|
Poids moléculaire |
175.03 g/mol |
Nom IUPAC |
1-fluorocyclopropane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H |
Clé InChI |
GTCFOOGKNQYDQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=N)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
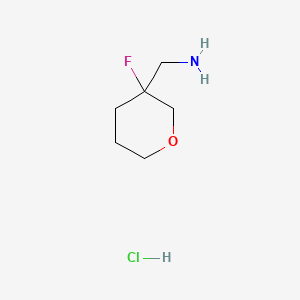
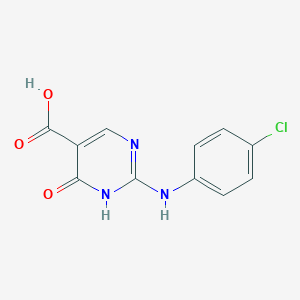
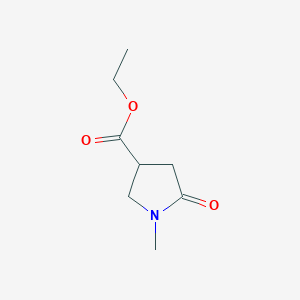
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
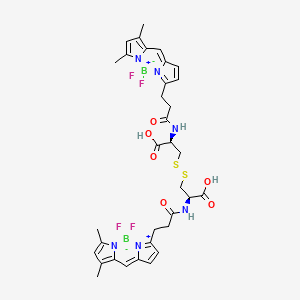
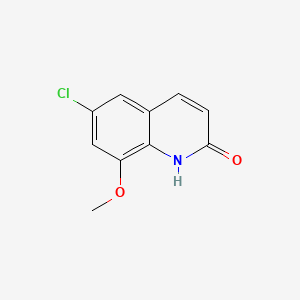
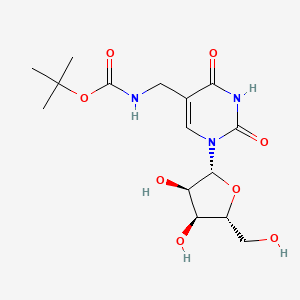
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
